molecular formula C16H10ClN3O3S B14627926 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone CAS No. 53865-32-0

3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone

Cat. No.: B14627926
CAS No.: 53865-32-0
M. Wt: 359.8 g/mol
InChI Key: METJRZWQUVMBHN-JYRVWZFOSA-N
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Description

3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a nitrophenyl group, and a thioxo-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone typically involves multi-step organic reactions. One common method involves the condensation of 3-chlorobenzaldehyde with 2-nitrobenzaldehyde in the presence of a suitable base to form the intermediate compound. This intermediate is then reacted with thiourea under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions include nitroso, nitro, and amino derivatives, as well as various substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-3-(2-nitrophenyl)acrylonitrile
  • 3-(2,4-Dichlorophenyl)-2-(4-nitrophenyl)acrylonitrile
  • 2-(4-Chlorophenyl)-3-(2,6-dichlorophenyl)acrylonitrile

Uniqueness

3-(3-Chlorophenyl)-5-((2-nitrophenyl)methylene)-2-thioxo-4-imidazolidinone is unique due to its thioxo-imidazolidinone core, which imparts distinct chemical and biological properties

Properties

CAS No.

53865-32-0

Molecular Formula

C16H10ClN3O3S

Molecular Weight

359.8 g/mol

IUPAC Name

(5Z)-3-(3-chlorophenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C16H10ClN3O3S/c17-11-5-3-6-12(9-11)19-15(21)13(18-16(19)24)8-10-4-1-2-7-14(10)20(22)23/h1-9H,(H,18,24)/b13-8-

InChI Key

METJRZWQUVMBHN-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)N2)C3=CC(=CC=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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